molecular formula C9H7BrN2O2 B11858231 Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B11858231
M. Wt: 255.07 g/mol
InChI Key: NNSNKUZJSAAMQX-UHFFFAOYSA-N
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Description

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, with a bromine atom at the 7th position and a methyl ester group at the 6th position.

Preparation Methods

The synthesis of methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methyl pyrrole-2-carboxylate with N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position. The resulting intermediate is then subjected to cyclization with appropriate reagents to form the pyridazine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound’s chemical reactivity stems from two key functional groups:

  • Bromine substituent at the 7-position, enabling nucleophilic aromatic substitution (SNAr) under activating conditions.

  • Methoxycarbonyl ester at the 6-position, susceptible to hydrolysis, condensation, and transesterification.

Table: Functional Groups and Potential Reactions

Functional GroupReaction TypeMechanism
Bromine (C7)Nucleophilic SubstitutionAttack by nucleophiles (e.g., amines, thiols) under basic conditions.
Methoxycarbonyl (COOCH₃)HydrolysisAcidic/basic conditions to yield carboxylic acid .
Methoxycarbonyl (COOCH₃)CondensationFormation of amides or esters via coupling reactions.

Nucleophilic Aromatic Substitution

The bromine atom at the 7-position undergoes substitution with nucleophiles (e.g., NH₂⁻, S⁻) under basic conditions. This reaction is facilitated by the electron-deficient heterocyclic ring, which activates the aromatic bromine for nucleophilic attack.

Key Reaction Conditions :

  • Reagents : Amines, thiols, or other strong nucleophiles.

  • Conditions : Basic media (e.g., K₂CO₃, NaH) at elevated temperatures.

  • Outcome : Substituted derivatives (e.g., amino, thioether analogs) retaining the core heterocyclic structure.

Ester Hydrolysis

The methoxycarbonyl group hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid.

Key Reaction Conditions :

  • Acidic : HCl or H₂SO₄ in aqueous media.

  • Basic : NaOH or KOH in aqueous/organic solvents .

  • Outcome : Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid .

Ester Condensation Reactions

The ester group participates in condensation reactions, such as amidation or esterification, to form bioactive derivatives.

Key Reaction Conditions :

  • Reagents : Ammonia, amines, or other coupling agents (e.g., EDC/HOBt).

  • Conditions : Organic solvents (DMF, DCM) under mild heating.

  • Outcome : Amides or transesterified products, enhancing solubility or biological activity.

Structural Implications for Reactivity

The fused pyrrolo[1,2-b]pyridazine ring system imparts planarity and electron-deficient aromaticity, influencing reaction pathways:

  • Electrophilic Aromatic Substitution : Limited due to the electron-deficient nature of pyridazine.

  • Nucleophilic Attack : Favored at positions adjacent to electron-withdrawing groups (e.g., bromine).

Critical Observations

  • The bromine substituent serves as a leaving group, enabling site-specific functionalization.

  • The ester group’s reactivity allows modular modification, enabling structural diversification for biological screening.

  • Reaction conditions (e.g., solvent choice, temperature) significantly impact by-product formation and yield optimization .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, it has shown promising results against lung cancer cells, leading to reduced cell viability and induced apoptosis in vitro. Further studies are needed to elucidate its mechanisms of action and efficacy in vivo .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes involved in disease pathways. For example, it has been proposed as an inhibitor of IRAK4, which plays a role in inflammatory responses and cancer progression .

Biological Research

This compound can serve as a valuable tool in biological studies:

  • Biological Pathway Studies : Due to its unique structure, the compound can be utilized to study various biological pathways and interactions. Its ability to bind to specific molecular targets allows researchers to investigate its effects on cellular processes and signaling pathways .
  • Drug Development : The compound's structural features make it a candidate for developing new drugs targeting diseases such as tuberculosis and other infectious diseases. Its analogs have shown enhanced activity against Mycobacterium tuberculosis, indicating the potential for further optimization .

Material Science

In addition to its biological applications, this compound is also being explored for its utility in material science:

  • Advanced Materials Development : The compound's unique electronic properties make it suitable for developing advanced materials with specific optical and electronic characteristics. This includes potential applications in organic electronics and photonic devices .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Lung Cancer : A study published in Cancer Research evaluated the effects of this compound on lung cancer cell proliferation. Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and induced apoptosis .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent .

Mechanism of Action

The exact mechanism of action of methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Biological Activity

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique fused heterocyclic structure, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various chemical modifications and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes such as proliferation, apoptosis, and signal transduction. This interaction can lead to altered cellular responses that are beneficial in therapeutic contexts, particularly in oncology.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent research:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.39 ± 0.06
HCT116 (Colon Cancer)0.46 ± 0.04
Jurkat (T-cell Lymphoma)4.64 ± 0.08
HeLa (Cervical Cancer)32.84 ± 0.02

These results indicate that this compound exhibits potent cytotoxicity against several cancer cell lines, particularly MCF-7 and HCT116, suggesting its potential as an anticancer agent.

Case Studies

  • Anticancer Efficacy : In a study evaluating the compound's efficacy against breast cancer cell lines (MCF-7), it was found to inhibit cell growth significantly with an IC50 value of 0.39 µM. This suggests a strong potential for further development as an anticancer therapeutic agent.
  • Mechanistic Insights : The compound's mechanism was explored through flow cytometry analysis on Jurkat cells, revealing that it effectively induces apoptosis by arresting the cell cycle in the sub-G1 phase, which is indicative of cell death pathways being activated.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrrolopyridine derivatives known for their biological activities. Comparative studies have shown that while many derivatives exhibit varying degrees of cytotoxicity, the presence of the bromine atom in this compound enhances its reactivity and interaction profile with biological targets compared to its analogs.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-11-12(6)8(7)10/h2-5H,1H3

InChI Key

NNSNKUZJSAAMQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C(=C1)C=CC=N2)Br

Origin of Product

United States

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